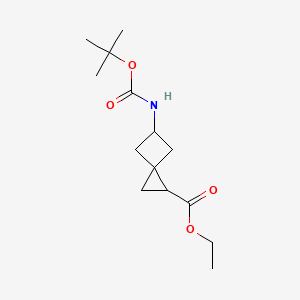
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclic peptides, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with cellular targets such as enzymes, receptors, and ion channels. The cyclic structure of this peptide allows it to adopt a specific conformation that is essential for its biological activity.
Biochemical and Physiological Effects
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in programmed cell death. C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O in lab experiments is its ability to penetrate cell membranes, making it a potential drug delivery system. Additionally, this compound has been shown to have broad-spectrum antimicrobial activity, making it a promising candidate for the development of new antibiotics. However, one of the limitations of using C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O in lab experiments is its high cost of synthesis, which may limit its widespread use.
Orientations Futures
There are several future directions for the study of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O. One of the areas of research is the development of new antibiotics based on the structure of this compound. Additionally, this peptide can be modified to enhance its biological activity and reduce its toxicity. Another area of research is the use of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O as a drug delivery system for the treatment of various diseases. Finally, the mechanism of action of this compound can be further elucidated to gain a better understanding of its biological activity.
Conclusion
In conclusion, C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a cyclic peptide that has shown promising results in scientific research. Its potential applications in the field of medicine make it an area of active research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Méthodes De Synthèse
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a cyclic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) technique. This technique involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The synthesis of this compound requires the use of protected amino acids, coupling reagents, and deprotection agents. The final product is obtained after purification using high-performance liquid chromatography (HPLC) technique.
Applications De Recherche Scientifique
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been found to have anticancer properties and can induce apoptosis in cancer cells. C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propriétés
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-9(7-14)15-12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVKXPKXWTREW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC(C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)
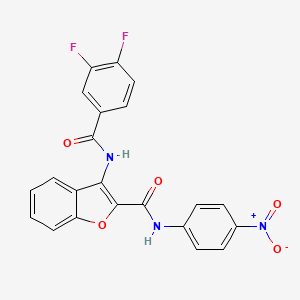
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2386826.png)
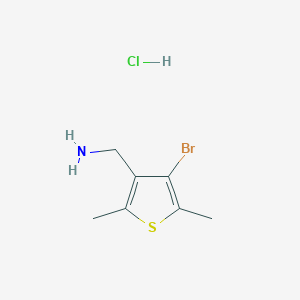
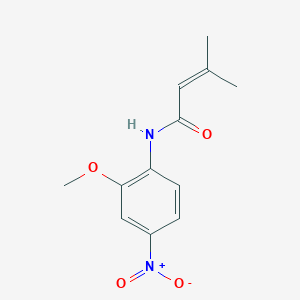
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)
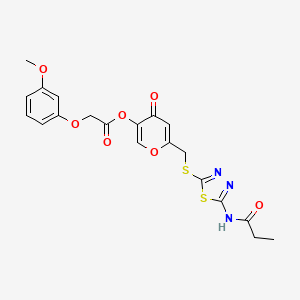
![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)


![1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2386841.png)
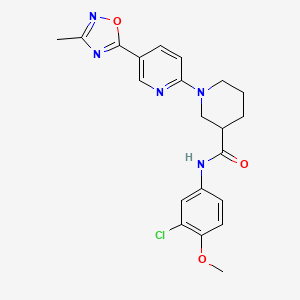
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine](/img/structure/B2386844.png)
